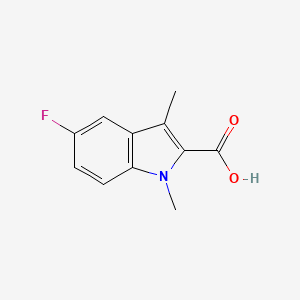

Acide 5-fluoro-1,3-diméthyl-1H-indole-2-carboxylique

Vue d'ensemble

Description

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of fluorine atoms to organic molecules often enhances their biological activity and metabolic stability .

Applications De Recherche Scientifique

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets and exert a variety of local and heterotopic biological effects. They maintain intestinal homeostasis and impact liver metabolism and the immune response.

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. This suggests that they may play a role in various biochemical pathways related to these processes.

Pharmacokinetics

The solubility and protein binding of indolin-2-ones, a class of compounds that includes indole derivatives, have been optimized for improved bioavailability .

Result of Action

Indole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .

Analyse Biochimique

Biochemical Properties

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses to external stimuli.

Cellular Effects

The effects of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid may also impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . Additionally, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid exerts its optimal biological effects.

Metabolic Pathways

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The effects of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid on metabolic flux and metabolite levels are significant, as they can impact overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid within cells can influence its activity and function, as it may be concentrated in specific cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid within subcellular structures can influence its interactions with biomolecules and its overall biological effects.

Méthodes De Préparation

One common method is the electrophilic fluorination of 1,3-dimethylindole-2-carboxylic acid using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Comparaison Avec Des Composés Similaires

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

5-fluoroindole-2-carboxylic acid: Similar in structure but lacks the 1,3-dimethyl groups, which may affect its biological activity and stability.

1,3-dimethylindole-2-carboxylic acid: Lacks the fluorine atom, which may result in lower biological activity and metabolic stability.

5-fluoro-3-iodo-1H-indole-1-carboxylic acid: Contains an additional iodine atom, which can further modify its chemical and biological properties.

These comparisons highlight the unique properties of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, particularly its enhanced biological activity and stability due to the presence of both fluorine and methyl groups.

Activité Biologique

5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications, supported by relevant case studies and research findings.

5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with multiple enzymes and proteins, influencing their activity. Notably, indole derivatives like this compound have been shown to inhibit enzymes involved in inflammatory pathways, which is critical for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biochemical Properties

| Property | Description |

|---|---|

| Enzyme Interaction | Inhibits enzymes involved in inflammation |

| Cellular Metabolism | Alters cellular metabolism and signaling pathways |

| Gene Expression | Affects the expression of genes related to cell proliferation and apoptosis |

Cellular Effects

The compound significantly influences various cell types and processes. It can alter cell signaling pathways, gene expression, and cellular metabolism. Research indicates that indole derivatives can modulate the expression of genes involved in critical cellular functions such as proliferation and apoptosis.

The molecular mechanism of action for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid involves binding to specific biomolecules, including receptors and enzymes. This binding leads to either inhibition or activation of these targets. For example, indole derivatives have been shown to inhibit certain kinases that are pivotal in cell signaling pathways.

Mechanisms Identified:

- Receptor Binding: High affinity for multiple receptors.

- Enzyme Inhibition: Specifically targets kinases involved in signaling.

- Biochemical Pathways: Influences metabolic pathways related to tryptophan metabolism.

Pharmacological Effects

The pharmacological profile of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid includes a range of biological effects:

- Antiviral Activity: Demonstrated potential against viral infections.

- Anti-inflammatory Effects: Significant inhibition of inflammatory responses.

- Anticancer Properties: Exhibits cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Inflammatory Response Modulation:

- A study showed that 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid effectively reduced inflammatory markers in animal models. The compound was administered at varying doses, revealing dose-dependent effects on inflammation.

- Antimicrobial Activity:

- Cancer Cell Line Studies:

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Inflammatory Response | Reduced markers in animal models at varying doses |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

| Cancer Cell Lines | Induced apoptosis and inhibited proliferation |

Propriétés

IUPAC Name |

5-fluoro-1,3-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTGUFFMXLWGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649236 | |

| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854531-33-2 | |

| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.